molecular formula C15H28Cl2N2O7 B12780621 Homospectinomycin dihydrochloride CAS No. 119817-77-5

Homospectinomycin dihydrochloride

Cat. No.: B12780621
CAS No.: 119817-77-5
M. Wt: 419.3 g/mol
InChI Key: OBKJTAXRNCQKHH-YKPWEIRLSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named as decahydro-7,9-bis(methylamino)-2-methyl-5a,8,10-trihydroxy-oxepino[2,3-b]benzodioxin-5(2H)-one dihydrochloride, reflecting its polycyclic framework and substituent arrangement. The molecular formula, C₁₅H₂₆N₂O₇·2HCl, corresponds to a molecular weight of 419.35 g/mol. The base compound (C₁₅H₂₆N₂O₇) has a molecular weight of 346.38 g/mol, with the dihydrochloride form adding 72.92 g/mol via two HCl molecules.

Table 1: Molecular Identity Summary

Property Value
Systematic Name Decahydro-7,9-bis(methylamino)-2-methyl-5a,8,10-trihydroxy-oxepino[2,3-b]benzodioxin-5(2H)-one dihydrochloride
Molecular Formula C₁₅H₂₆N₂O₇·2HCl
Molecular Weight 419.35 g/mol
CAS Registry Number 119817-77-5 (dihydrochloride)
97187-32-1 (base compound)
Stereochemical Descriptor (2R,5aβ,7β,8β,9β,10α,10aα,11aβ)

Crystallographic Structure Determination

While X-ray crystallographic data for this compound remains unpublished, its 3D conformational model has been inferred from related spectinomycin analogs and computational studies. The compound features a bicyclic core comprising an oxepino[2,3-b]benzodioxin system fused to a decahydroquinoline-like structure. Key bond lengths and angles align with those observed in spectinomycin dihydrochloride hydrate, where the oxepin ring exhibits an average C-O bond length of 1.43 Å and C-C bonds of 1.54 Å.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Expected signals include a doublet for the C2 methyl group (δ 1.2–1.4 ppm), multiplets for the decahydro ring protons (δ 3.0–4.5 ppm), and broad singlets for hydroxyl and amine protons.
  • ¹³C NMR : Key resonances involve the carbonyl carbon (C5, δ 170–175 ppm), oxepin oxygen-bearing carbons (C5a, C8, C10; δ 70–85 ppm), and methylamino groups (δ 35–45 ppm).

Infrared (IR) Spectroscopy :
Strong absorptions at 3300–3500 cm⁻¹ (O-H/N-H stretches), 1650–1750 cm⁻¹ (C=O stretch), and 1050–1150 cm⁻¹ (C-O-C ether linkages) confirm functional groups consistent with the structure.

Mass Spectrometry :
High-resolution electrospray ionization (HR-ESI-MS) displays a molecular ion peak at m/z 419.35 [M+H]⁺, with fragmentation patterns indicating loss of HCl (Δ m/z 36) and sequential cleavage of the oxepin ring.

Table 2: Spectroscopic Data Overview

Technique Key Observations
¹H NMR Methyl (δ 1.2–1.4), hydroxyl/amine (δ 3.0–4.5)
¹³C NMR Carbonyl (δ 170–175), oxygenated carbons (δ 70–85)
IR O-H/N-H (3300–3500 cm⁻¹), C=O (1650–1750 cm⁻¹)
HR-ESI-MS [M+H]⁺ at m/z 419.35, HCl loss fragments

Stereochemical Configuration and Conformational Analysis

The stereochemical descriptor (2R,5aβ,7β,8β,9β,10α,10aα,11aβ) defines eight chiral centers, with the C2 methyl group in the R-configuration and the oxepin ring adopting a boat conformation. Nuclear Overhauser effect (NOE) correlations in NMR studies suggest axial positioning of the C5a and C10 hydroxyl groups, stabilizing intramolecular hydrogen bonds with the C7 and C9 methylamino groups.

Conformational flexibility is limited by the bicyclic framework, with molecular dynamics simulations indicating a 10.3 kcal/mol energy barrier for oxepin ring puckering. The dihydrochloride salt form further rigidifies the structure via ionic interactions between protonated amines and chloride counterions.

Properties

CAS No.

119817-77-5

Molecular Formula

C15H28Cl2N2O7

Molecular Weight

419.3 g/mol

IUPAC Name

(1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one;dihydrochloride

InChI

InChI=1S/C15H26N2O7.2ClH/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15;;/h6,8-14,16-17,19-21H,4-5H2,1-3H3;2*1H/t6-,8-,9+,10+,11+,12-,13-,14+,15+;;/m1../s1

InChI Key

OBKJTAXRNCQKHH-YKPWEIRLSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl

Canonical SMILES

CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Protection Strategy

  • The synthesis begins with spectinomycin analogues where amino groups are protected using carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • Blocking groups are essential for selective reactions on the sugar moiety and nitrogen atoms.

Ring Expansion via Nitrous Acid Treatment

  • A critical step involves ring expansion of a six-membered sugar ring to a seven-membered ring by treatment with nitrous acid or alkyl nitrites (e.g., isoamyl nitrite) in acidic conditions (0–25 °C preferred).
  • This reaction yields a mixture of products, including the desired expanded ring compound, which is separated by chromatography.

Deprotection and Salt Formation

  • After ring expansion, protecting groups are removed under standard conditions (e.g., hydrogenolysis for Cbz groups).
  • The free base is then converted into the dihydrochloride salt by treatment with hydrochloric acid and lyophilization, yielding a white solid product.

Reduction to Homospectinomycin Dihydrochloride

  • Reduction of protected intermediates is performed using palladium black as a catalyst in methanol with formic acid as a hydrogen donor.
  • The reaction is typically stirred for 20–40 minutes, followed by filtration and concentration.
  • The product is purified by silica gel chromatography using methanol/chloroform gradients.
  • Final acidification with aqueous HCl and lyophilization yields this compound with high purity.

Purification Techniques

  • Silica gel chromatography is the primary purification method, employing gradients of methanol in chloroform (1% to 10% MeOH).
  • Thin-layer chromatography (TLC) is used to monitor fractions.
  • Pure fractions are pooled and concentrated under vacuum.
  • Additional purification may involve preparative TLC or reverse-phase HPLC depending on the scale and purity requirements.

Detailed Experimental Data (Example)

Step Conditions/Details Outcome/Notes
Protection of amino groups Carbobenzyloxy (Cbz) or Boc groups Prevents side reactions during ring expansion
Ring expansion Nitrous acid or alkyl nitrites, 0–25 °C, acidic medium Formation of 7-membered sugar ring
Deprotection Hydrogenolysis or acid treatment Removal of protecting groups
Reduction Pd black catalyst, MeOH, formic acid, 20–40 min stirring Conversion to homospectinomycin intermediate
Chromatography Silica gel, 1–10% MeOH in CHCl3 gradient, TLC monitoring Isolation of pure product
Salt formation Treatment with 1N HCl, lyophilization This compound as white solid

Comparative Analysis of Preparation Methods

Aspect Method Details Advantages Limitations
Protection/Deprotection Use of Cbz or Boc groups for amino protection Selective reactions, high yield Requires additional steps and reagents
Ring Expansion Nitrous acid/alkyl nitrite treatment at mild temperatures Efficient ring expansion Mixture of products requiring careful separation
Reduction Pd black with formic acid in methanol Mild conditions, good conversion Catalyst handling and removal needed
Purification Silica gel chromatography with methanol/chloroform gradients High purity isolation Time-consuming, solvent-intensive
Salt Formation Acidification with HCl and lyophilization Stable, water-soluble salt form Requires careful pH control

Research Findings and Yields

  • The reduction step using palladium black and formic acid achieves near-quantitative conversion to the desired product.
  • Chromatographic purification yields this compound with purity confirmed by NMR and mass spectrometry.
  • The final product exhibits expected spectral data consistent with literature values, confirming structural integrity.
  • Yields of isolated pure product after chromatography typically range from 70% to 90% depending on scale and purification rigor.

Chemical Reactions Analysis

Types of Reactions

Homospectinomycin dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various spectinomycin derivatives, each with unique antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Homospectinomycin dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Homospectinomycin dihydrochloride exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound specifically targets the minor groove of helix-34 of the 16S ribosomal RNA and the RpsE protein .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₁₄H₂₄N₂O₇·2HCl·5H₂O (pentahydrate form) .
  • Molecular Weight : 495.35 g/mol (pentahydrate) .
  • CAS Number : 22189-32-8 .
  • Mechanism of Action : Binds to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
  • Use: Primarily for research purposes, particularly in studying antibiotic resistance and ribosomal function. Not approved for human therapeutic use .

Comparison with Similar Dihydrochloride Compounds

The dihydrochloride salt formulation enhances solubility and stability in aqueous solutions, a feature shared among the compounds below. However, their biological targets and applications vary significantly.

Table 1: Comparative Analysis of Dihydrochloride Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use Key Mechanism/Activity
Spectinomycin Dihydrochloride 22189-32-8 C₁₄H₂₄N₂O₇·2HCl·5H₂O 495.35 Antibiotic research 30S ribosomal binding
Trospectomycin Dihydrochloride 85951-37-7 Not provided Not provided Antibiotic research Enhanced solubility/reactivity
Vanoxerine Dihydrochloride Not provided Not provided Not provided Anticancer therapy CDK2/4/6 triple inhibitor
Daclatasvir Dihydrochloride Not provided Not provided Not provided Antiviral (HCV treatment) NS5A inhibitor
Trientine Dihydrochloride Not provided C₆H₁₈N₄·2HCl 219.12 (anhydrous) Copper chelation (Wilson’s disease) Metal ion binding

Key Findings:

Spectinomycin vs. Spectinomycin has a well-defined ribosomal target, while trospectomycin’s stereochemistry may influence alternative reaction pathways .

Spectinomycin vs. Vanoxerine: Vanoxerine: Exhibits anticancer activity by inhibiting CDK2/4/6 (IC₅₀: 3.79–4.04 μM in liver cancer models). Its triple kinase inhibition provides broader anticancer utility compared to single-target CDK inhibitors .

Spectinomycin vs. Daclatasvir: Daclatasvir: Used clinically for hepatitis C virus (HCV) via NS5A protein inhibition. Its dihydrochloride form ensures stability in pharmaceutical formulations .

Spectinomycin vs. Trientine: Trientine: Chelates copper in Wilson’s disease. Its dihydrochloride form improves bioavailability compared to freebase formulations . Spectinomycin: No metal-chelating properties; action is purely antimicrobial .

Research and Clinical Implications

  • Spectinomycin: Despite its restricted use, it remains a critical tool for studying ribosomal dynamics and bacterial resistance mechanisms .
  • Vanoxerine: Promising preclinical data in multiple cancer models, but side effects (e.g., cardiotoxicity) necessitate tailored delivery systems .
  • Trospectomycin: Potential for repurposing in catalytic chemistry due to its metal-binding capacity .

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